KRAS G12C inhibitor 53

KRAS G12C Biochemical Assay Binding Affinity

Reproducibility challenges arise when substituting KRAS G12C inhibitors due to scaffold-dependent Switch-II pocket binding variability. KRAS G12C inhibitor 53 resolves this with a unique triazolo[4,5-c]quinoline core-structurally distinct from sotorasib (quinazoline) and adagrasib (tetrahydropyridopyrimidine)-enabling novel hydrogen-bond network topologies for SAR exploration. • Biochemical IC₅₀: 10 nM (AlphaScreen, KRAS G12C Cys-light construct) • cLogP 3.3; 3 rotatable bonds; 1 HBD, 7 HBA-ideal for crystallization trials • Compatible with NCI-H358, MIA PaCa-2, SW837 cell line panel profiling Supplied ≥98% purity; ambient-temperature global shipping available.

Molecular Formula C21H14ClF2N5O2
Molecular Weight 441.8 g/mol
Cat. No. B15143473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 53
Molecular FormulaC21H14ClF2N5O2
Molecular Weight441.8 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CC(C1)N2C3=C(C=NC4=C(C(=C(C=C43)Cl)C5=C(C=CC=C5F)O)F)N=N2
InChIInChI=1S/C21H14ClF2N5O2/c1-2-16(31)28-8-10(9-28)29-21-11-6-12(22)17(18-13(23)4-3-5-15(18)30)19(24)20(11)25-7-14(21)26-27-29/h2-7,10,30H,1,8-9H2
InChIKeyFLWRXXXGEGVGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12C Inhibitor 53: Baseline Data & Chemical ID


KRAS G12C inhibitor 53 (CAS: 2761968-93-6, molecular formula C₂₁H₁₄ClF₂N₅O₂, molecular weight 441.82 g/mol) is a research-grade small molecule designed as a covalent, irreversible inhibitor targeting the GDP-bound inactive state of the KRAS G12C mutant oncoprotein . This compound is supplied as a pre-clinical tool compound for in vitro and in vivo oncology research applications, not for human therapeutic use .

KRAS G12C Inhibitor 53: Generic Substitution Risks


Covalent KRAS G12C inhibitors are not functionally interchangeable due to substantial variations in their chemical scaffold architecture, electrophilic warhead positioning, and the resulting conformational impact on the Switch-II pocket binding topology [1]. Substituting KRAS G12C inhibitor 53 with structurally distinct analogs such as sotorasib, adagrasib, or ARS-1620 introduces confounding variables including divergent off-target kinase profiles, differential GDP-state trapping efficiency, and variable cellular permeability coefficients, thereby undermining cross-study reproducibility and data comparability [2].

KRAS G12C Inhibitor 53: Biochemical & Cellular Comparator Data


Biochemical Binding Affinity: Sotorasib & Adagrasib Comparison

In a biochemical AlphaScreen assay measuring inhibition of KRAS G12C (Cys-light construct: C51S, C80L, C118S, truncated), KRAS G12C inhibitor 53 demonstrated an IC₅₀ value of 10 nM [1]. In comparison, the clinically approved inhibitor sotorasib (AMG-510) exhibits a reported biochemical binding IC₅₀ of approximately 37 nM under comparable assay conditions using the GDP-bound KRAS G12C protein [2].

KRAS G12C Biochemical Assay Binding Affinity

NCI-H358 Cellular Activity vs. ARS-1620

Comparative assessment of cellular anti-proliferative activity in the NCI-H358 NSCLC cell line (KRAS G12C homozygous) reveals distinct potency profiles across different chemical scaffolds. Sotorasib inhibits NCI-H358 proliferation with an IC₅₀ of approximately 6-30 nM in 72-hour viability assays , while the earlier-generation tool compound ARS-1620 exhibits an IC₅₀ of 150 nM [1]. Note: Quantitative cellular IC₅₀ data specifically for KRAS G12C inhibitor 53 in NCI-H358 cells is currently unavailable in the public domain.

Non-Small Cell Lung Cancer NCI-H358 Cell Viability

Chemical Scaffold: Triazoloquinoline Core

KRAS G12C inhibitor 53 features a triazolo[4,5-c]quinoline core scaffold conjugated with an azetidine-linked acrylamide electrophilic warhead (IUPAC: 1-[3-[8-chloro-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)triazolo[4,5-c]quinolin-1-yl]azetidin-1-yl]prop-2-en-1-one) . This scaffold is structurally distinct from the quinazoline-based architecture of sotorasib and the tetrahydropyridopyrimidine framework of adagrasib, as well as the quinazolinone core of ARS-1620 [1].

Medicinal Chemistry Chemical Scaffold Structure-Activity Relationship

Lipophilicity and Cellular Permeability Profile

KRAS G12C inhibitor 53 exhibits a calculated partition coefficient (cLogP) of 3.3, with a hydrogen bond donor count of 1 and hydrogen bond acceptor count of 7 . In comparison, sotorasib displays a cLogP of 2.8 with 1 H-bond donor and 6 H-bond acceptors [1], while adagrasib exhibits a cLogP of approximately 3.5 with 1 H-bond donor and 8 H-bond acceptors [2].

ADME Lipophilicity Drug-like Properties

KRAS G12C Inhibitor 53: Optimal Application Scenarios


Target Engagement & SOS1 Nucleotide Exchange Assays

The demonstrated biochemical IC₅₀ of 10 nM in AlphaScreen assays using KRAS G12C Cys-light protein constructs positions KRAS G12C inhibitor 53 as a suitable tool compound for in vitro target engagement studies and SOS1-catalyzed nucleotide exchange inhibition experiments [1]. Users should note that quantitative cellular IC₅₀ data specifically for KRAS G12C inhibitor 53 is not publicly available; internal dose-response validation in relevant KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) is recommended prior to experimental deployment.

Scaffold-Based SAR & Chemical Probe Diversification

The triazolo[4,5-c]quinoline core scaffold of KRAS G12C inhibitor 53, which is structurally distinct from both the quinazoline core of sotorasib and the tetrahydropyridopyrimidine framework of adagrasib, makes this compound a valuable addition to SAR studies exploring alternative Switch-II pocket binding geometries and hydrogen-bond network topologies [1]. The unique combination of chloro and fluoro substituents on the core scaffold (8-chloro-6-fluoro-7-aryl substitution pattern) offers distinct electronic and steric properties for structure-guided medicinal chemistry optimization efforts.

KRAS G12C Cell Panel Profiling & Benchmarking

KRAS G12C inhibitor 53 can be integrated into cell line panel profiling workflows that include established comparator compounds sotorasib (cellular IC₅₀ range: 6-30 nM in NCI-H358) and ARS-1620 (cellular IC₅₀: 150 nM in NCI-H358) as internal reference standards [1]. This comparative framework enables researchers to establish benchmark calibration curves and evaluate differential sensitivity across KRAS G12C-mutant models including NCI-H358 (NSCLC), MIA PaCa-2 (pancreatic), and SW837 (colorectal) cell lines .

Physicochemical Optimization & Permeability Correlation

With a calculated cLogP of 3.3, KRAS G12C inhibitor 53 occupies an intermediate lipophilicity position between sotorasib (cLogP = 2.8) and adagrasib (cLogP ≈ 3.5), providing a useful comparator for correlating lipophilicity with cellular permeability and intracellular target engagement in KRAS G12C-mutant cell lines [1]. The low rotatable bond count (3) and moderate hydrogen-bonding capacity (1 donor, 7 acceptors) suggest a relatively rigid molecular framework that may facilitate crystallization trials for co-structural studies with KRAS G12C protein.

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